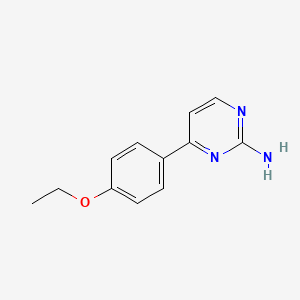

4-(4-Ethoxyphenyl)pyrimidin-2-amine

Description

4-(4-Ethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by an ethoxyphenyl substituent at the 4-position and an amino group at the 2-position. This compound serves as a scaffold for designing bioactive molecules due to its structural versatility. Key physicochemical properties include a molecular formula of C₁₂H₁₃N₃O, molecular weight 231.26 g/mol, and a melting point range of 175–177°C (for a closely related analog, 4-(4-ethoxyphenyl)-6-(isoxazol-3-yl)pyrimidin-2-amine) . Spectroscopic data (FT-IR, ¹H NMR) confirm the presence of NH₂ (3343 cm⁻¹), C=N (1626 cm⁻¹), and aromatic C–H stretches, while elemental analysis aligns with theoretical values (C: 63.59%, H: 5.34%, N: 19.78%) .

Properties

IUPAC Name |

4-(4-ethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-16-10-5-3-9(4-6-10)11-7-8-14-12(13)15-11/h3-8H,2H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNORKVKJFLZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)pyrimidin-2-amine typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding sulfonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Introduction of different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions include sulfonyl derivatives, reduced amine compounds, and substituted pyrimidines with enhanced biological activities .

Scientific Research Applications

4-(4-Ethoxyphenyl)pyrimidin-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its anticancer properties and as a potential treatment for neglected tropical diseases like sleeping sickness and malaria.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as Aurora kinase A, which plays a role in cell cycle regulation and cancer progression . The compound’s structure allows it to bind effectively to these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Fluorine (PPA1, ) increases metabolic stability and membrane permeability. Methoxy/Ethoxy Groups: Ethoxy and methoxy groups improve solubility and modulate electronic effects. The 3,4,5-trimethoxyphenyl analog exhibits enhanced anticancer activity due to increased lipophilicity and tubulin-binding affinity. Bulkier Substituents: Biphenyl or naphthalene moieties (e.g., SCHEMBL19417246 , 4-(naphthalen-1-yloxy)-N-(p-fluorophenyl)pyrimidin-2-amine ) may enhance steric interactions, affecting receptor selectivity.

Biological Activity

Overview

4-(4-Ethoxyphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound is characterized by its ethoxy group, which enhances its chemical properties and biological efficacy. Research indicates that it may serve as a potential therapeutic agent due to its ability to inhibit specific kinases involved in cell cycle regulation and cancer progression.

Target Proteins

The primary mechanism through which this compound exerts its effects is through the inhibition of Aurora Kinase A (AURKA) , a critical protein in cell division. Similar compounds have demonstrated that AURKA inhibition can lead to cell cycle arrest, particularly at the G2/M phase, resulting in apoptotic cell death .

Biochemical Pathways

Inhibition of AURKA affects various biochemical pathways, including:

- Cell Cycle Regulation : The compound causes an accumulation of cells in the G2/M phase, disrupting normal cell division processes.

- Caspase Activation : It triggers caspase-mediated apoptosis, leading to programmed cell death in cancer cells.

In Vitro Studies

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells. In laboratory studies, it demonstrated a strong capacity to inhibit tumor growth compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| R2 (Related Compound) | PanC-1 (Pancreatic) | 10.0 | |

| 5-Fluorouracil | MCF-7 | 15.0 |

In Vivo Studies

Animal model studies have further confirmed the compound's efficacy. For instance, in Ehrlich ascites carcinoma (EAC) models, treatment with this compound resulted in a significant reduction in tumor volume and improved survival rates compared to control groups .

Figure 1: Tumor Volume Reduction in EAC Models

Tumor Volume Reduction

Pharmacokinetics and Stability

The pharmacokinetic profile of this compound indicates good stability and favorable absorption characteristics:

- Plasma Stability : Half-life exceeds 289.1 minutes.

- Liver Microsomal Stability : Half-life exceeds 145 minutes.

These properties suggest that the compound remains active in biological systems for extended periods, potentially enhancing its therapeutic effects.

Dosage and Efficacy

Dosage studies reveal that lower dosages maintain significant antiproliferative activity without notable adverse effects. For example, doses of 200 mg/kg and 400 mg/kg were tested in animal models, with the higher dose showing more pronounced effects on tumor reduction and hematological parameters .

Table 2: Dosage Effects on Tumor Volume Reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.